(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
Overview
Description
(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiazolone core, which is known for its diverse biological activities. The presence of benzyloxy and piperazinyl groups further enhances its potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.
Substitution: The thiazolone ring can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where thiazolone derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolone Derivatives: Compounds with similar thiazolone cores but different substituents.
Piperazine Derivatives: Compounds featuring the piperazine ring, known for their diverse pharmacological activities.
Benzylidene Derivatives: Compounds with benzylidene groups, often explored for their biological activities.
Uniqueness
(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity, while the piperazinyl group can improve its pharmacokinetic profile. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2S/c1-21-7-11-24(12-8-21)30-15-17-31(18-16-30)28-29-27(32)26(34-28)19-22-9-13-25(14-10-22)33-20-23-5-3-2-4-6-23/h2-14,19H,15-18,20H2,1H3/b26-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTVFQWYVXUSNE-LGUFXXKBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)OCC5=CC=CC=C5)/S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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